![molecular formula C44H70O17 B8271591 Spicatoside A CAS No. 128397-47-7](/img/structure/B8271591.png)
Spicatoside A
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Description
Spicatoside A is a steroidal saponin . It is a compound found in Liriopes Radix (tuber, root of Liriope platyphylla), a medicinal ingredient traditionally used in several Asian countries . The molecular formula of Spicatoside A is C44H70O17 and it has a molecular weight of 871.02 .
Molecular Structure Analysis
The molecular structure of Spicatoside A is complex, as indicated by its molecular formula C44H70O17 . It is a steroidal saponin, which means it has a structure based on a steroid nucleus .Mechanism of Action
Spicatoside A has been found to have several pharmacological activities. It significantly suppresses the level of NF-κB, NO, iNOS, Cox-2, IL-1β, IL-6, and MAPKs in LPS-stimulated inflammation . It also induces neuronal cell differentiation and upregulates neurotrophic factors such as NGF and BDNF .
It has a melting point of 243-5°C .
Future Directions
Spicatoside A could be a more efficacious drug candidate in the future . It has shown potential in treating various conditions such as inflammation, asthma, osteoclastogenesis, and certain types of cancer . Further studies are needed on Spicatoside A in order to understand mechanisms of action to treat various human diseases .
properties
CAS RN |
128397-47-7 |
---|---|
Product Name |
Spicatoside A |
Molecular Formula |
C44H70O17 |
Molecular Weight |
871.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19-,20+,22+,23+,24-,25-,26+,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,43-,44+/m0/s1 |
InChI Key |
XTGHTMMHUVFPBQ-DXADMYJTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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